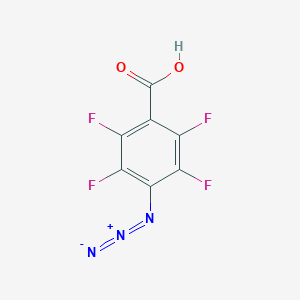

4-Azidotetrafluorobenzoic acid

Description

Properties

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O2/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)13-14-12/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJFHZXQSLNAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376316 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122590-77-6 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Azidotetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azidotetrafluorobenzoic acid is a valuable reagent in chemical biology and drug development, primarily utilized as a photo-crosslinking agent and a building block for bioconjugation. Its tetrafluorinated aromatic ring enhances its utility in ¹⁹F NMR studies and can impart unique properties to the resulting conjugates. This guide provides a comprehensive overview of its synthesis, focusing on the well-established diazotization of 4-amino-2,3,5,6-tetrafluorobenzoic acid followed by azidation. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and field-proven experimental protocol, and discuss critical safety considerations, purification techniques, and characterization methods.

Introduction: The Significance of this compound

This compound belongs to a class of compounds known as perfluorinated aryl azides (PFAAs). These molecules are instrumental in modern life sciences for several reasons:

-

Photoaffinity Labeling: The azide group can be photochemically activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, making PFAAs excellent tools for identifying and studying protein-ligand interactions.

-

Bioconjugation: The azide functionality is a key component in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the efficient and specific covalent linking of the benzoic acid moiety to other molecules, such as proteins, peptides, or nucleic acids.[1][2]

-

¹⁹F NMR Probe: The four fluorine atoms on the aromatic ring provide a strong and clear signal in ¹⁹F NMR spectroscopy. This allows for the non-invasive monitoring of the molecule and its conjugates in complex biological systems.

-

Pharmaceutical Intermediates: It serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[3]

The synthesis of this compound is a critical process for laboratories engaged in these areas of research.

Synthetic Strategy: A Mechanistic Overview

The most common and efficient route to this compound involves a two-step, one-pot reaction starting from 4-amino-2,3,5,6-tetrafluorobenzoic acid.[4][5] The overall transformation is a Sandmeyer-type reaction.

Step 1: Diazotization The first step is the conversion of the primary aromatic amine group of 4-amino-2,3,5,6-tetrafluorobenzoic acid into a diazonium salt. This is achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl) or trifluoroacetic acid.[6][7]

-

Causality: The reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable at higher temperatures.[7] Decomposition can lead to the formation of unwanted phenol byproducts and a significant reduction in yield. The strong acid protonates the nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the amine.

Step 2: Azidation The resulting diazonium salt is not isolated but is immediately treated with a source of the azide anion, most commonly sodium azide (NaN₃).[6][8] The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), which is an excellent leaving group, to form the final product, this compound.

-

Causality: The release of nitrogen gas is a strong thermodynamic driving force for this reaction. The addition of sodium azide must be done carefully and portion-wise to control the reaction rate and the evolution of gas.

Caption: Reaction scheme for the synthesis of this compound.

Critical Parameters and Safety Considerations

A. Reagent Selection and Purity

-

Starting Material: 4-Amino-2,3,5,6-tetrafluorobenzoic acid should be of high purity (≥97%) to avoid side reactions.[3] It is soluble in methanol but generally insoluble in water.[3]

-

Sodium Nitrite: Use a fresh, dry source of sodium nitrite.

-

Sodium Azide: This reagent is highly toxic and potentially explosive.[8][9][10] Handle with extreme care.

B. Temperature Control Maintaining a temperature of 0-5 °C throughout the diazotization and azidation steps is the most critical parameter for success. An ice-salt bath is recommended for effective temperature control.

C. Safety Protocols: Handling Azides

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11] It functions similarly to cyanide by inhibiting cytochrome oxidase.[9] All manipulations must be performed in a certified chemical fume hood.[9][11]

-

Explosion Hazard:

-

Solid sodium azide can decompose violently if heated above 275 °C or subjected to shock.[10][12]

-

NEVER allow sodium azide to come into contact with heavy metals (e.g., lead, copper, silver, zinc) or their salts, as this can form highly shock-sensitive and explosive heavy metal azides.[9][10] This includes avoiding metal spatulas for handling and never pouring azide waste down drains with metal pipes.[9][10][11] Use plastic or ceramic spatulas.[10][11][12]

-

Organic azides, the products of this synthesis, are also potentially explosive and should be handled with care.[9] Store synthesized azides at low temperatures, away from light, heat, and shock.[8][9]

-

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles (a face shield is recommended), and double-glove with nitrile gloves when handling azides.[9][11]

-

Quenching and Waste Disposal: Any excess nitrous acid from the diazotization step should be quenched with urea or sulfamic acid before workup.[7] All azide-containing waste, including dilute aqueous solutions, must be collected in a designated, clearly labeled hazardous waste container for disposal by environmental health and safety personnel.[10][12]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar aryl azides.[6][7]

Sources

- 1. Bioconjugation application notes [bionordika.fi]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Amino-2,3,5,6-tetrafluorobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Amino-2,3,5,6-tetrafluorobenzoic acid | C7H3F4NO2 | CID 70345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. uvic.ca [uvic.ca]

An In-depth Technical Guide to 4-Azidotetrafluorobenzoic Acid: Mechanism of Action and Application in Photoaffinity Labeling

For researchers, scientists, and drug development professionals, the identification of a ligand's biological target is a critical step in elucidating its mechanism of action and advancing a therapeutic program. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and identify these molecular partners within their native biological context.[1] Among the arsenal of photoreactive moieties, perfluorinated aryl azides, particularly derivatives of 4-azidotetrafluorobenzoic acid, offer a unique combination of properties that make them highly effective tools for chemoproteomic studies.

This guide provides a deep dive into the core mechanism of this compound as a photoaffinity labeling reagent. We will move beyond a simple recitation of facts to explain the causality behind its design, the intricacies of its photochemical activation, and the practical considerations for its successful application in target identification workflows.

The Core Principle: Covalent Target Capture via Photoaffinity Labeling

Photoaffinity labeling is a sophisticated chemical biology technique designed to convert a non-covalent ligand-protein interaction into a stable, covalent bond upon photo-irradiation.[2][3] This process enables the isolation and subsequent identification of the target protein, which is often challenging for interactions characterized by low affinity or rapid dissociation. The methodology hinges on a specially designed chemical probe, which typically comprises three key functionalities: an affinity unit (the ligand of interest), a reporter tag (like biotin or an alkyne for click chemistry), and a photoreactive group.[4]

The general workflow follows a distinct sequence of events:

-

Binding: The photoaffinity probe is introduced into a complex biological system (e.g., cell lysate, living cells) where the ligand moiety directs its non-covalent binding to its specific target protein.[2]

-

Activation: The system is irradiated with UV light of a specific wavelength. This energy input activates the photoreactive group, transforming it from a chemically inert entity into a highly reactive, short-lived intermediate.[5]

-

Covalent Cross-linking: The highly reactive intermediate rapidly forms a covalent bond with amino acid residues in close proximity, typically within the ligand's binding site.[2] This "freezes" the interaction, permanently tagging the target protein.

-

Identification: The now-covalently labeled protein can be enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified through downstream proteomic techniques, most commonly mass spectrometry.[6]

Caption: General workflow of a photoaffinity labeling experiment.

Aryl azides are a frequently used class of photoreactive groups due to their relative stability in the dark, small size, and ease of synthetic incorporation.[3] However, the unique properties of perfluorinated aryl azides, such as this compound, confer significant advantages.

The Perfluorophenyl Azide Advantage: Enhanced Reactivity and Specificity

The choice of a photoreactive group is critical to the success of a PAL experiment. While simple phenyl azides are effective, the substitution of hydrogen with fluorine atoms on the aromatic ring, as in this compound, has a dramatic and beneficial effect on the underlying photochemistry.[7]

Upon activation with UV light (typically ~300 nm), an aryl azide releases nitrogen gas (N₂) to generate a highly reactive aryl nitrene intermediate.[2][8] This nitrene exists initially as a singlet state, which is the species primarily responsible for the desired covalent cross-linking reactions. However, the singlet nitrene is unstable and can undergo several competing reactions:

-

Intersystem Crossing (ISC): It can relax to the more stable, but less reactive, triplet nitrene state. The triplet nitrene has a longer lifetime and is more likely to react with solvent or abstract protons, leading to non-specific labeling.[7][9]

-

Ring Expansion: The singlet nitrene can rearrange into a seven-membered ketenimine (a dehydroazepine), which is then susceptible to nucleophilic attack.[8][10] While this can still result in covalent labeling, it is a slower process and the rearranged intermediate may diffuse out of the binding site, increasing the radius of labeling and reducing precision.

The major difference, and key advantage, of perfluorinated phenyl azides is that ring expansion of the singlet nitrene is much slower compared to its non-fluorinated counterpart.[7] This extends the lifetime of the highly reactive singlet nitrene, giving it a greater opportunity to react within the confines of the target's binding pocket through direct C-H or X-H (where X = N, O, S) bond insertion reactions. This leads to a higher efficiency of specific cross-linking and minimizes labeling of non-target proteins.

| Photoreactive Group | Activation λ | Key Reactive Intermediate | Primary Limitations |

| Aryl Azide | ~300 nm | Singlet Nitrene | Potential for rearrangement; lower wavelength can cause protein damage.[8] |

| Benzophenone | ~350 nm | Triplet Ketyl Radical | Higher reactivity with C-H bonds, but bulkier; reversible excited state.[8] |

| Diazirine | ~350 nm | Carbene | Small size and highly reactive; can also rearrange to a more stable diazo intermediate.[8][11] |

Mechanism of Action: The Photochemical Cascade of this compound

The utility of this compound is rooted in the predictable and highly efficient photochemical transformation it undergoes. The process begins with the absorption of a photon and proceeds through a series of highly reactive intermediates.

Caption: Photochemical activation pathway of a perfluorophenyl azide probe.

-

Photoexcitation and Nitrene Formation: Upon irradiation with UV light, the azido group (-N₃) of the probe absorbs a photon, leading to the rapid elimination of a molecule of nitrogen gas (N₂). This generates a highly electrophilic singlet nitrene intermediate directly within the target's binding site.[7][9]

-

Singlet Nitrene Reactions: The short-lived singlet nitrene is the key to effective photo-labeling. Due to the stabilizing effect of the electron-withdrawing fluorine atoms, this species has a lifetime of tens to hundreds of nanoseconds, which is sufficient for it to react with proximal amino acid side chains.[7] The preferred reactions are insertion into C-H bonds (e.g., on aliphatic residues like Leu, Ile, Val) and X-H bonds (e.g., O-H of Ser/Thr, N-H of Lys/Arg, S-H of Cys), forming a stable covalent bond.

-

Competing Pathways: While the fluorine atoms suppress ring expansion, it can still occur to a lesser extent, forming a ketenimine intermediate that can be trapped by nucleophilic residues like lysine.[7][10] Similarly, some portion of the singlet nitrene will inevitably undergo intersystem crossing to the more stable triplet state. The triplet nitrene is less useful for precise labeling as it primarily reacts via hydrogen atom abstraction, has a longer lifetime (microseconds), and can diffuse away from the initial binding site.[7]

The success of a this compound-based probe lies in maximizing the reactions of the singlet nitrene while minimizing the competing, less specific pathways.

Experimental Design and Protocols

A well-designed PAL experiment incorporates rigorous controls to ensure that the identified proteins are true interaction partners. The following provides a generalized protocol for using a this compound-based probe.

Probe Synthesis

The carboxylic acid moiety of this compound provides a convenient handle for conjugation to a ligand of interest, typically via an amide bond.

Example Protocol: Amide Coupling

-

Activation of ATFB: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Coupling: Add the ligand containing a primary or secondary amine (1.0 eq) to the activated ATFB solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS or TLC.

-

Purification: Upon completion, purify the final probe using standard chromatographic techniques (e.g., flash chromatography or preparative HPLC).

Photo-labeling and Target Identification

This protocol outlines the key steps for labeling and identifying target proteins from a cell lysate.

-

Sample Preparation: Prepare a cell lysate in a suitable buffer (e.g., RIPA or a gentle lysis buffer without DTT, as it can reduce the azide). Determine the total protein concentration using a BCA or Bradford assay.

-

Probe Incubation:

-

Test Sample: Aliquot the cell lysate (e.g., 1 mg total protein) and add the ATFB-based photoaffinity probe to a final concentration determined by the ligand's affinity (typically 1-10x Kd).

-

Competition Control: To a separate, identical aliquot, add the photoaffinity probe and a large excess (e.g., 100-fold) of the free, unmodified ligand. This will be used to identify specific binders; true targets should show reduced labeling in this sample.

-

No UV Control: Prepare a third aliquot with the probe but do not expose it to UV light. This controls for proteins that might bind non-covalently to the probe/resin.

-

-

Incubation: Incubate all samples for 30-60 minutes at 4°C to allow the probe to bind to its target.

-

UV Irradiation: Place the samples (in a quartz or UV-transparent plate) on ice and irradiate with 300 nm UV light for 5-30 minutes. The optimal time and distance from the lamp should be determined empirically.

-

Enrichment:

-

If the probe contains a biotin tag, add streptavidin-conjugated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the labeled proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution mass spectrometry.

-

Data Analysis: Identify proteins that are significantly enriched in the test sample compared to the competition and no-UV controls. These are the high-confidence candidate target proteins.

Conclusion: A Precision Tool for Drug Discovery

This compound is more than just another photo-crosslinker; it is a rationally designed tool that leverages the unique photochemistry of perfluorinated aryl azides to enhance the precision and efficiency of photoaffinity labeling.[7] By suppressing the rate of nitrene rearrangement, it promotes rapid, proximity-driven covalent capture, providing researchers with a higher-fidelity method to identify the direct binding partners of small molecules, metabolites, and drug candidates.[9][12] When integrated into a thoughtfully designed experimental workflow with rigorous controls, this reagent serves as an invaluable asset in the quest to deconvolute complex biological pathways and accelerate the pace of modern drug discovery.

References

- BenchChem. (2025). An In-depth Technical Guide to Photoaffinity Labeling with Azido Compounds. BenchChem Technical Guides.

-

Falvey, D. E., & Gudmundsdottir, A. D. (1996). The Photochemistry of Various Para-Substituted Tetrafluorophenyl Azides in Acidic Media and the Formation of Nitrenium Ions. The Journal of Physical Chemistry, 100(33), 14028-14036. [Link]

-

Chen, K. H., et al. (2018). Direct Grafting of Tetraaniline via Perfluorophenylazide Photochemistry to Create Antifouling, Low Bio-adhesion Surfaces. ResearchGate. [Link]

-

Pinney, K. G., & Katzenellenbogen, J. A. (1991). Synthesis of a tetrafluoro-substituted aryl azide and its protio analog as photoaffinity labeling reagents for the estrogen receptor. The Journal of Organic Chemistry. [Link]

- BenchChem. (2025). Application Notes and Protocols for Protein Identification using 8-Azidoadenosine Photoaffinity Labeling. BenchChem Technical Guides.

-

Dubinsky, L., et al. (2023). Photoaffinity labelling with small molecules. Open Access publications from the University of California. [Link]

-

Maltsev, A., et al. (2009). Study of photochemical transformations of organic azides by matrix isolation techniques and quantum chemistry. ResearchGate. [Link]

-

Okamoto, T., & Ohta, T. (2014). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. ResearchGate. [Link]

-

Soundararajan, N., & Platz, M. S. (1990). Descriptive Photochemistry of Polyfluorinated Azide Derivatives of Methyl Benzoate. ElectronicsAndBooks. [Link]

-

ResearchGate. (n.d.). The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]

-

Flaxman, H. A., et al. (2019). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC. [Link]

-

De Wit, R. J., et al. (2015). Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

-

Ge, S. S., et al. (2018). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]

-

Am Ende, C. W., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH. [Link]

-

Ohori, T., et al. (2007). Photoaffinity Labeling of Plasma Proteins. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The In-Depth Guide to 4-Azidotetrafluorobenzoic Acid Photochemistry: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Reagent, A Precision Tool

In the intricate world of chemical biology and materials science, the ability to forge stable covalent bonds with temporal and spatial control is paramount. Photo-reactive crosslinkers have emerged as indispensable tools, yet not all are created equal. Among the elite, 4-Azido-2,3,5,6-tetrafluorobenzoic acid (ATFB) and its derivatives stand out, not merely as another aryl azide, but as a highly engineered instrument for molecular interrogation and assembly. The strategic placement of fluorine atoms on the phenyl ring fundamentally alters its photochemical behavior, transforming it from a standard crosslinker into a high-efficiency, precision tool.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a comprehensive, field-proven narrative on the core principles and practical applications of ATFB photochemistry. We will journey from its rational design and synthesis to the intricate mechanics of its photoactivation and its powerful applications in identifying therapeutic targets and constructing advanced materials. This is a technical guide built from the ground up, designed to equip you with the expertise to leverage this potent molecule to its fullest potential.

The Genesis of a Superior Photoprobe: Synthesis and Rationale

The journey begins with the creation of the molecule. The synthesis of ATFB is a deliberate process, designed to yield a stable precursor that can be reliably activated. The most common and efficient route leverages the nucleophilic aromatic substitution (SNAr) reaction on a perfluorinated benzene ring, a testament to the influence of the electron-withdrawing fluorine atoms.

Causality in Synthesis: Why Start with a Perfluorinated Ring?

The choice of a pentafluorinated starting material, such as methyl pentafluorobenzoate, is critical. The five fluorine atoms are powerfully electron-withdrawing, which makes the C4 position highly susceptible to nucleophilic attack by the azide ion (N₃⁻). This high reactivity allows for a clean, high-yield substitution reaction under relatively mild conditions, a stark contrast to the harsher conditions often required for less activated aromatic rings.

Experimental Protocol: Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid

This two-step protocol provides a reliable method for laboratory-scale synthesis.[1]

Step 1: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

-

Reaction Setup: In a fume hood equipped with a blast shield, dissolve methyl pentafluorobenzoate (10.0 g, 44.2 mmol) and sodium azide (NaN₃, 3.00 g, 46.1 mmol) in a 3:1 (v/v) mixture of acetone and water (30 mL) within a round-bottom flask.

-

Scientist's Insight: The acetone/water solvent system is crucial. It provides sufficient polarity to dissolve the sodium azide while maintaining solubility for the organic ester.

-

-

Reflux: Equip the flask with a condenser and reflux the mixture for 8 hours at 85 °C.

-

Workup: After cooling to room temperature, dilute the mixture with 250 mL of water.

-

Extraction: Perform a liquid-liquid extraction with diethyl ether (3 x 300 mL) to isolate the product.

-

Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure. This typically yields the product as a white solid (approx. 80% yield).

Step 2: Saponification to 4-Azido-2,3,5,6-tetrafluorobenzoic Acid

-

Reaction Setup: Treat the methyl ester product from Step 1 (4.00 g, 16.1 mmol) with 20% aqueous sodium hydroxide (NaOH, 5.3 mL) in a mixture of methanol (66.7 mL) and water (7.0 mL).

-

Stirring: Stir the mixture at room temperature for 24 hours to ensure complete hydrolysis of the ester.

-

Acidification: Cool the solution in an ice bath and carefully acidify with 2N hydrochloric acid (HCl) until the pH is less than 1. The product will precipitate out of the solution.

-

Scientist's Insight: Performing the acidification in an ice bath helps to control the exotherm of the neutralization reaction and improves the precipitation of the final product.

-

-

Extraction and Isolation: Extract the final product with chloroform (3 x 100 mL). Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to obtain 4-azido-2,3,5,6-tetrafluorobenzoic acid as a white solid (approx. 91% yield).[1]

The Photochemical Core: Activation and the Perfluorophenylnitrene

The true utility of ATFB is unlocked upon exposure to ultraviolet (UV) light. This process is not a simple "on switch" but a cascade of photophysical events culminating in the formation of a highly reactive intermediate: the perfluorophenylnitrene.

UV-Vis Absorption Properties

Unlike standard phenyl azides which often require damaging short-wavelength UV light (~260 nm) for activation, the fluorine atoms on the ATFB ring shift the absorption profile.[2] The activated N-Hydroxysuccinimide (NHS) ester of ATFB can be effectively photoactivated at wavelengths around 300 nm.[2] A closely related ester, 2,2,3,3-tetrafluoropropyl 4-azido-2,3,5,6-tetrafluorobenzoate, exhibits a UV absorption maximum (λ_max) at 268 nm in ethanol.[3] The parent acid has a reported λ_max of 256 nm in water.[4] This ability to use longer wavelength UV light is a significant advantage, as it minimizes photodamage to sensitive biological samples like proteins and nucleic acids.

The Main Event: Nitrene Formation

Upon absorbing a photon of sufficient energy, the azide moiety of ATFB undergoes rapid decomposition, extruding a molecule of dinitrogen gas (N₂) and generating a highly reactive electron-deficient species known as a nitrene.

Caption: Photoactivation of ATFB to form the reactive nitrene.

The initially formed nitrene exists in a singlet state, which is extraordinarily reactive. This singlet nitrene can then undergo intersystem crossing (ISC) to a more stable triplet state.[1] Studies have shown that photolysis of crystalline ATFB (referred to as 4F4ABC) generates a significantly higher yield of the reactive triplet nitrene compared to its non-fluorinated counterpart.[1]

The Fluorine Advantage: Directing Reactivity and Suppressing Side Reactions

The perfluorination of the aromatic ring is the key design feature that elevates ATFB above standard aryl azides. This has profound implications for the fate of the photogenerated nitrene.

The Critical Suppression of Ring Expansion

A notorious and often dominant side reaction for simple singlet aryl nitrenes is intramolecular rearrangement via ring expansion to form a didehydroazepine.[5] This intermediate is susceptible to nucleophilic attack (e.g., by water in biological systems) but does not typically result in efficient crosslinking to the target molecule.

The electron-withdrawing fluorine atoms on the ATFB backbone destabilize the transition state required for this ring expansion. Consequently, the singlet perfluorophenylnitrene has a longer lifetime (e.g., 172 ns in benzene for a related compound) and is less prone to this unproductive rearrangement.[5] This extended lifetime allows the nitrene to engage in more productive intermolecular reactions.

Caption: Fluorination suppresses undesirable ring expansion.

Promoting Productive C-H Insertion

With the ring expansion pathway suppressed, the singlet perfluorophenylnitrene preferentially undergoes highly efficient C-H and N-H insertion reactions.[5][6] This means it can form stable covalent bonds with a wide variety of amino acid side chains and the peptide backbone, making it an exceptionally versatile tool for labeling proteins and other biomolecules. Studies have demonstrated that the singlet nitrene from a tetrafluorinated azide reacts with the unactivated C-H bonds of cyclohexane to form a stable adduct in high yield (46%), underscoring its potent insertion capability.[5]

Application in Focus: Photoaffinity Labeling for Drug Target Identification

One of the most powerful applications of ATFB is in photoaffinity labeling (PAL), a cornerstone technique in drug discovery for identifying the cellular targets of bioactive small molecules.[7] By attaching ATFB to a drug candidate, a probe is created that can first bind to its target protein and then, upon photoactivation, permanently crosslink to it.

Workflow for a Typical PAL Experiment

This workflow outlines the key steps for using an amine-reactive version of ATFB, such as 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, N-Succinimidyl Ester (ATFB-SE) , to label a target protein.

Caption: Workflow for a photoaffinity labeling experiment.

Detailed Experimental Protocol: Crosslinking and Analysis

This protocol provides a starting point for a typical in-vitro crosslinking experiment followed by mass spectrometry analysis.

-

Protein & Probe Preparation:

-

Prepare the target protein in an amine-free buffer (e.g., PBS or HEPES) at pH 7.2-8.0.

-

Immediately before use, dissolve ATFB-SE in an anhydrous organic solvent like DMSO to create a 10-20 mM stock solution.

-

-

Conjugation (Optional first step for heterobifunctional linking):

-

If using ATFB-SE to label a purified protein first, add the crosslinker to the protein sample at a 10- to 50-fold molar excess.

-

Incubate at room temperature for 30 minutes or on ice for 2 hours.

-

Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM.[8]

-

-

Photo-Crosslinking Reaction:

-

Place the sample (e.g., cell lysate incubated with the ATFB-conjugated drug) in a suitable container (e.g., a quartz cuvette or on a petri dish on ice).

-

Irradiate with a UV lamp (e.g., 300-365 nm) at a distance of 1-5 cm for 5-15 minutes.[8]

-

Scientist's Insight: The optimal irradiation time and distance must be empirically determined to maximize crosslinking while minimizing non-specific damage. A competition experiment, where the reaction is run in the presence of an excess of the unlabeled parent drug, is essential to distinguish specific from non-specific targets.[7]

-

-

Sample Preparation for Mass Spectrometry:

-

Separate the protein mixture using SDS-PAGE.

-

Excise the protein band(s) of interest.

-

Perform in-gel digestion using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[9][10]

-

The identification of crosslinked peptides is a complex bioinformatic challenge. Specialized software (e.g., xQuest, pLink) is required to search the MS/MS data for peptide pairs covalently linked by the remnant of the ATFB molecule.[9] This allows for the precise identification of the target protein and the specific amino acid residues involved in the interaction.

-

Comparative Analysis and Safety

Data Summary: ATFB vs. Other Photoreactive Groups

The choice of a photoreactive group is a critical experimental decision. The following table summarizes the key characteristics of perfluorophenyl azides (PFPA) in comparison to two other widely used classes of crosslinkers.

| Feature | Perfluorophenyl Azides (e.g., ATFB) | Benzophenones | Diazirines |

| Activation λ | ~300-365 nm[2][8] | ~350-360 nm[11] | ~350-370 nm[12] |

| Reactive Intermediate | Singlet/Triplet Nitrene | Triplet Ketyl Radical | Carbene |

| Reactivity | C-H/N-H insertion, addition to C=C | Primarily C-H abstraction | C-H/N-H/O-H insertion, addition reactions |

| Key Advantages | High photo-insertion efficiency; suppresses ring expansion; chemically stable precursor.[5][6] | High stability to ambient light; can be repeatedly excited. | Very small size; high crosslinking efficiency; rapid photolysis.[2][11] |

| Key Disadvantages | Larger than diazirines; potential for reduction by thiols.[13] | Larger size; requires longer irradiation times; can act as a photosensitizer causing oxidative damage.[11] | Can isomerize to a linear diazo compound, which has different reactivity.[11] |

Safety and Handling of Azide Compounds

Organic azides are energy-rich compounds and must be handled with appropriate caution.

-

Toxicity: Sodium azide and its protonated form, hydrazoic acid, are highly toxic, with a toxicity similar to that of cyanide.[10][14] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[9]

-

Explosion Hazard: Low molecular weight organic azides can be shock-sensitive and explosive.[14] While ATFB is a relatively high molecular weight compound, it should still be treated as potentially explosive. Avoid grinding, scratching, or subjecting the solid material to friction.[10] Use plastic or ceramic spatulas instead of metal ones.[14]

-

Incompatibilities: Never mix azides with strong acids (forms explosive hydrazoic acid), heavy metals (forms shock-sensitive metal azides), or chlorinated solvents like dichloromethane (can form explosive diazidomethane).[10][14]

-

Storage: Store ATFB and its derivatives below room temperature, protected from light, in a tightly sealed container.[10]

-

Waste Disposal: Azide-containing waste should be collected in a designated, labeled container. Never dispose of it down the sink.[9] If possible, quench residual azide by converting it to a stable amine before disposal.[15]

Conclusion: An Authoritative Tool for Modern Science

4-Azido-2,3,5,6-tetrafluorobenzoic acid is more than just a photo-crosslinker; it is a rationally designed molecule that solves key problems inherent to its non-fluorinated predecessors. By shifting the activation wavelength to a more benign range and, most importantly, by suppressing unproductive rearrangement pathways in favor of high-efficiency C-H insertion, ATFB provides researchers with a more reliable and precise tool for covalently capturing molecular interactions. Its utility in drug discovery for target deconvolution and in materials science for surface functionalization is well-established and continues to grow.[16] By understanding the fundamental principles of its synthesis, photochemistry, and reactivity outlined in this guide, researchers can confidently deploy ATFB to tackle complex challenges, transforming transient interactions into stable, analyzable data points.

References

-

Gately, T. J., et al. (2023). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. The Journal of Physical Chemistry C, 127(9), 4816–4825. Available at: [Link]

-

Lukin, A. S., et al. (2023). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Molbank, 2023(3), M1700. Available at: [Link]

-

James, J. M. B., Cryar, A., & Thalassinos, K. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry, 91(3), 1808–1814. Available at: [Link]

-

O’Reilly, F. J., & Rappsilber, J. (2022). Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Wiley Analytical Science. Available at: [Link]

-

University College Dublin Safety, Insurance, Risk & Compliance. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]

-

University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. Available at: [Link]

-

Keana, J. F. W., Cai, S. X., & Link, G. W. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Available at: [Link] (Note: This is the original synthesis paper cited by reference[1])

-

Parker, C. G., & Pratt, M. R. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 27(8), 969-982. Available at: [Link]

-

Thorn-Seshold, O. (N.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. University of California, Santa Barbara. Available at: [Link]

-

Stanford University Environmental Health & Safety. Information on Azide Compounds. Available at: [Link]

-

Gritsan, N. P., et al. (2007). Identification of the reactive intermediates produced upon photolysis of p-azidoacetophenone and its tetrafluoro analogue in aqueous and organic solvents: implications for photoaffinity labeling. Journal of the American Chemical Society, 129(7), 1967-1976. Available at: [Link]

-

Chem-Impex International, Inc. 4-Azido-2,3,5,6-tetrafluorobenzoic acid. Available at: [Link]

-

Yan, M., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434-1443. Available at: [Link]

-

Yan, M., et al. (2010). Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis. Accounts of Chemical Research, 43(11), 1434-1443. Available at: [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-AZIDO-2,3,5,6-TETRAFLUOROBENZOIC ACID | 122590-77-6 [chemicalbook.com]

- 5. Identification of the reactive intermediates produced upon photolysis of p-azidoacetophenone and its tetrafluoro analogue in aqueous and organic solvents: implications for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Mapping protein interfaces by a trifunctional cross-linker combined with MALDI-TOF and ESI-FTICR mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pure.ed.ac.uk [pure.ed.ac.uk]

- 14. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Azidotetrafluorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 4-Azidotetrafluorobenzoic acid, a critical parameter for its application in chemical biology, drug discovery, and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to predict its solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its solubility in various solvents pertinent to their work.

Introduction to this compound: A Molecule of Interest

This compound is a photo-reactive crosslinking agent and a valuable building block in bioconjugation and medicinal chemistry. Its tetrafluorinated aromatic ring enhances its chemical stability and influences its interactions with biological targets, while the azide group allows for "click" chemistry and photo-activated crosslinking. The carboxylic acid moiety provides a handle for further chemical modifications and influences its solubility. Understanding the solubility of this compound is paramount for its effective use in designing and executing experiments, particularly in aqueous biological systems and organic reaction media.

Theoretical Considerations for the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound presents a combination of polar and non-polar features that will dictate its solubility in different media.

-

The Polar Carboxylic Acid Group (-COOH): This group is capable of hydrogen bonding and deprotonation to form a carboxylate salt. In aqueous solutions, the pH will significantly influence solubility. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion.

-

The Tetrafluorinated Benzene Ring: The highly electronegative fluorine atoms create a strong quadrupole moment on the aromatic ring, making it electron-poor. While the C-F bonds are polar, the symmetrical arrangement of the fluorine atoms in the tetrafluorophenyl ring can reduce the overall molecular dipole moment. Highly fluorinated organic molecules are often both hydrophobic (water-repelling) and lipophobic (fat-repelling).[1]

-

The Azide Group (-N₃): The azide group is a polar functional group that can participate in dipole-dipole interactions.

Based on these structural features, the following solubility profile can be predicted:

-

Aqueous Solubility: The presence of the large, hydrophobic tetrafluorophenyl ring is expected to result in low solubility in neutral water. For comparison, the simplest aromatic carboxylic acid, benzoic acid, is nearly insoluble in cold water.[2] The solubility is expected to increase significantly in basic aqueous solutions due to the formation of the water-soluble carboxylate salt.

-

Organic Solubility: this compound is anticipated to be soluble in polar organic solvents that can interact with the carboxylic acid and azide groups. Such solvents include:

-

Polar Protic Solvents: Alcohols like methanol and ethanol.

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.

-

Ethers: Such as diethyl ether and tetrahydrofuran (THF), although to a lesser extent than more polar solvents.

-

Its solubility in non-polar solvents like hexane is expected to be very low.

-

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is essential. The following are detailed protocols for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."

-

For aqueous solutions, test the pH with litmus paper to determine if the compound is acidic or basic.[3][4]

Diagram of Qualitative Solubility Testing Workflow:

Caption: A workflow for the qualitative determination of solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial to ensure a saturated solution at equilibrium.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in a shaking incubator or on a shaker at a constant temperature. Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with standard solutions of known concentrations to accurately determine the solubility.

Diagram of Quantitative Solubility Determination Workflow:

Caption: A stepwise workflow for quantitative solubility determination.

Presentation of Solubility Data

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 25 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| DMF | 25 | ||

| Acetonitrile | 25 |

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: The solubility of most solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility.

-

pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. At pH values below its pKa, the less soluble neutral form will predominate. Above the pKa, the more soluble anionic form will be the major species.

-

Presence of Salts: The presence of other salts in an aqueous solution can either increase or decrease the solubility of the compound through the "salting-in" or "salting-out" effect.

Diagram of Factors Influencing Aqueous Solubility:

Caption: Key factors that modulate the aqueous solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data is sparse, a reasoned prediction of its solubility profile can be made based on its chemical structure. The detailed experimental protocols provided herein will enable researchers to generate the precise solubility data required for their specific applications, thereby facilitating the effective use of this important chemical tool in their research and development endeavors.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

7 Easy Tests to Identify Organic Compounds in the Field. (2024, October 14). Retrieved from [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

-

Physical Properties of Carboxylic Acids. (2025, December 16). CK-12 Foundation. Retrieved from [Link]

-

The synthesis procedure and characterizations of... (n.d.). ResearchGate. Retrieved from [Link]

-

25.2 Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

Sources

4-Azidotetrafluorobenzoic Acid: A Comprehensive Guide to Stability and Safe Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability, storage, and handling of 4-Azidotetrafluorobenzoic Acid (ATFBA). As a high-energy, photo-activatable crosslinking agent, its utility in bioconjugation, materials science, and drug development is significant. However, its energetic nature, conferred by the azide functional group and the electron-withdrawing tetrafluorinated aryl ring, necessitates a profound understanding of its properties to ensure safe and effective use. This document moves beyond standard safety data sheets to explain the chemical principles behind recommended protocols, empowering researchers to make informed decisions in the laboratory.

Core Chemical Profile and Inherent Energetics

This compound is a valuable reagent due to its ability to form highly reactive nitrene intermediates upon UV irradiation, which can then form covalent bonds with a wide range of molecules.[1][2][3] The perfluorinated aryl ring enhances the electrophilicity of the azide and influences its reactivity in Staudinger reactions and 1,3-dipolar cycloadditions.[4][5] However, the high nitrogen content relative to carbon makes it an energetic molecule that requires careful handling.

The stability of any organic azide is a critical consideration. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide) to provide sufficient dilution and render the compound relatively safe.[6] For ATFBA (C₇HF₄N₃O₂), the ratio of heavy atoms (C+O) to nitrogen is (7+2)/3 = 3. While this ratio is borderline, the presence of the aromatic ring generally makes aryl azides less stable than aliphatic azides.[7][8]

| Property | Value | Source |

| Molecular Formula | C₇HF₄N₃O₂ | [9] |

| CAS Number | 122590-77-6 | [9][10] |

| Molecular Weight | 239.09 g/mol | N/A |

| Appearance | Solid | [11] |

| Primary Hazard | Flammable Solid, Skin/Eye Irritant, Energetic Compound | [9] |

Understanding the Stability Landscape of ATFBA

The stability of ATFBA is not a single parameter but a multifactorial property influenced by heat, light, and chemical environment. Understanding each of these is paramount for safe storage and use.

Thermal Stability

Key Causality: The electron-withdrawing nature of the tetrafluorophenyl ring can destabilize the azide group, potentially lowering its decomposition temperature compared to non-fluorinated analogs like 4-azidobenzoic acid.[14][15]

Experimental Insight:

-

Never heat solid ATFBA directly.

-

When used in reactions at elevated temperatures, conduct on a small scale first behind a blast shield.[16]

-

Avoid concentrating solutions of ATFBA to dryness via rotary evaporation, as this combines heat and reduced pressure, increasing risk.[8]

Photochemical Stability

Aryl azides are well-known for their sensitivity to ultraviolet (UV) light.[1] This photosensitivity is the basis of their utility as photo-crosslinkers. Upon exposure to UV light (typically in the 254-365 nm range), the azide moiety is excited, loses N₂, and generates a highly reactive singlet nitrene intermediate.[2][3] This nitrene can then undergo various reactions, including insertion into C-H and N-H bonds.[2][3]

Key Causality: The absorption of UV photons provides the activation energy to break the N-N bond in the azide, leading to the extrusion of dinitrogen gas and the formation of the electron-deficient nitrene.

Practical Implications:

-

Storage: Always store ATFBA in amber vials or containers wrapped in aluminum foil to protect from light.[6]

-

Handling: Avoid exposure to direct sunlight or strong laboratory lighting. When monitoring reactions by TLC, be aware that the UV lamp can degrade the compound on the plate.[17]

Chemical Stability and Incompatibility

ATFBA's reactivity extends beyond thermal and photochemical stimuli. Its azide group is incompatible with a range of common laboratory reagents.

| Incompatible Materials | Hazard | Rationale |

| Heavy Metals & their Salts (e.g., Cu, Pb, Ag, Hg, Fe) | Formation of highly shock-sensitive and explosive heavy metal azides.[18] | The azide anion coordinates with metal ions to form salts that are notoriously unstable. This includes contact with metal spatulas and rust in pipes.[6][18][19] |

| Strong Acids | Formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[6][8][18] | Protonation of the azide anion generates the dangerous parent acid. Waste streams must not be mixed.[6] |

| Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) | Formation of extremely unstable di- and tri-azidomethane.[6][7] | Azide anions can displace halides in these solvents, creating small, nitrogen-rich molecules with a high risk of detonation. |

| Strong Oxidizing Agents (e.g., Nitric Acid) | Violent reaction, potential for fire or explosion.[18][20] | The azide group can be rapidly and uncontrollably oxidized. |

| Other Reagents | Carbon Disulfide, Bromine, Dimethyl Sulfate.[8][18] | These compounds can react violently with azides. |

Field-Proven Protocols for Storage and Handling

Adherence to strict protocols is non-negotiable when working with energetic compounds like ATFBA. These procedures are designed as a self-validating system to minimize risk at every step.

Long-Term Storage Protocol

Proper storage is the first line of defense against degradation and accidents.

Step-by-Step Storage Procedure:

-

Verify Container: Upon receipt, ensure the compound is in a tightly sealed, light-proof container (e.g., amber vial). If not, wrap the primary container in aluminum foil.

-

Select Location: Store in a designated, clearly labeled area. An explosion-proof or spark-proof refrigerator is recommended.[16] Storage at or below room temperature is advised, with some guidelines suggesting -18°C for long-term stability of organic azides.[6]

-

Segregation: Ensure the storage location is physically separated from all incompatible materials as detailed in the chemical incompatibility table.[8][20]

-

Inventory: Log the material in the lab's chemical inventory system, noting the date of receipt and the responsible user.

Safe Handling and Experimental Workflow

All manipulations should be performed with the assumption that the material is potentially explosive.

Step-by-Step Handling Procedure:

-

Pre-Experiment Review: Before starting, review the Safety Data Sheet (SDS) and this guide.[6] Ensure all necessary safety equipment is available and functional.

-

Engineering Controls: Conduct all work in a certified chemical fume hood.[7][18] For any operation involving more than milligram quantities, or when heating, a blast shield is mandatory.[7][16]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[7][18] A face shield may be used for additional protection.[8]

-

Weighing and Transfer:

-

Use only plastic, ceramic, or glass spatulas. NEVER use metal spatulas. [6][7][18]

-

Weigh the compound onto non-reactive weigh paper or into a glass vial. Avoid plastic weigh boats where static electricity could be an issue.

-

Grounding equipment and conductive mats can help dissipate static electricity, which can be an ignition source.[16]

-

-

Reaction Setup:

-

Waste Management:

Decontamination and Disposal Protocol

Unwanted or expired ATFBA and dilute solutions must be chemically neutralized before disposal. This protocol converts the hazardous azide into innocuous nitrogen gas.

Step-by-Step Decontamination Procedure:

-

Preparation: Perform this procedure in a fume hood with appropriate PPE. The reaction vessel should be a three-necked flask equipped with a stirrer and an addition funnel.

-

Reaction:

-

Dilute the azide-containing solution with water to be less than 5% concentration.

-

While stirring, add a 20% aqueous solution of sodium nitrite. Use a 40% excess of sodium nitrite relative to the amount of azide.[18]

-

Slowly, add a 20% aqueous solution of sulfuric acid dropwise from the funnel until the solution is acidic to pH paper. CAUTION: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and volatile hydrazoic acid (HN₃).[18]

-

-

Neutralization & Disposal:

-

Once the reaction (indicated by the cessation of gas evolution) is complete, neutralize the solution to a pH of 6-9 with a dilute sodium hydroxide solution.[18]

-

The neutralized solution should be collected in a hazardous waste container for disposal through your institution's environmental health and safety office.[18]

-

Conclusion: A Culture of Safety

This compound is a powerful tool for chemical innovation. Its energetic properties, while demanding respect, can be managed safely through a combination of fundamental understanding and disciplined practice. By internalizing the principles of thermal, photochemical, and chemical stability outlined in this guide, researchers can mitigate risks and harness the full potential of this versatile reagent. The protocols described herein should be considered a baseline for safe operation and adapted as necessary following a thorough risk assessment for each specific experimental setup.

References

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021). University of New Mexico. [Link]

-

A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). University of Alabama in Huntsville. [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh, Environmental Health and Safety. [Link]

-

Aryl azides advice. (2025). Reddit r/OrganicChemistry. [Link]

-

LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. (n.d.). Thorn-Seshold Lab, LMU München. [Link]

-

Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

-

Click assembly through selective azaylide formation. (2024). Chemical Communications. [Link]

-

Visible-light-induced protein labeling in live cells with aryl azides. (2023). RSC Publishing. [Link]

-

Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022). Molecules. [Link]

-

A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable. (2016). CONICET. [Link]

-

Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. (2007). Journal of the American Chemical Society. [Link]

-

1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. (2015). The Journal of Organic Chemistry. [Link]

-

Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University. [Link]

-

“Click-switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems. (2021). Chemical Science. [Link]

-

Study of photochemical transformations of organic azides by matrix isolation techniques and quantum chemistry. (2025). ResearchGate. [Link]

-

The synthesis procedure and characterizations of... (n.d.). ResearchGate. [Link]

-

Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. (2018). Angewandte Chemie International Edition. [Link]

-

Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. (2015). Chemical Science. [Link]

-

Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley. [Link]

-

Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (2020). Polymers. [Link]

-

Storage and Handling of Energetic Materials. (n.d.). Saraduke Technical Services. [Link]

-

Industrial Perspectives on Energetic Materials. (2021). Purdue College of Engineering. [Link]

-

Tetrafluorophenyl esters. (n.d.). Wikipedia. [Link]

-

4-Azidobenzoic acid. (n.d.). PubChem. [Link]

-

Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. (2021). Environmental Science & Technology. [Link]

-

4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). Environmental Science & Technology. [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). Environmental Science & Technology. [Link]

-

Thermal Studies on Some Substituted Aminobenzoic Acids. (2025). ResearchGate. [Link]

-

4-Fluorobenzoic Acid. (n.d.). PubChem. [Link]

-

Thermal decomposition of 4-azidoisoxazole derivatives. (n.d.). ResearchGate. [Link]

Sources

- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 4-AZIDO-2,3,5,6-TETRAFLUOROBENZOIC ACID | 122590-77-6 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. “Click-switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02526K [pubs.rsc.org]

- 15. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03510D [pubs.rsc.org]

- 16. uah.edu [uah.edu]

- 17. reddit.com [reddit.com]

- 18. chemistry.unm.edu [chemistry.unm.edu]

- 19. case.edu [case.edu]

- 20. ehs.berkeley.edu [ehs.berkeley.edu]

An In-Depth Technical Guide to 4-Azidotetrafluorobenzoic Acid Succinimidyl Ester: A Tool for Photo-Affinity Labeling and Bioconjugation

<-4-4>

This guide provides a comprehensive technical overview of 4-Azidotetrafluorobenzoic acid succinimidyl ester, a versatile heterobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, practical applications, and detailed protocols necessary for the successful implementation of this powerful chemical tool.

Introduction: Unlocking Molecular Interactions

In the intricate world of molecular biology and drug discovery, understanding the transient and stable interactions between biomolecules is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, providing invaluable insights into protein-ligand binding, protein-protein complexes, and the broader cellular interactome.[1] At the heart of many successful PAL experiments lies a carefully chosen photo-reactive crosslinker. This compound succinimidyl ester is one such reagent, offering a unique combination of amine reactivity and photo-activatable crosslinking capabilities.

This molecule is a cornerstone for introducing a photoaffinity function into proteins, peptides, and other biomolecules containing primary amines.[2] Its utility stems from two key functional groups: the N-hydroxysuccinimide (NHS) ester and the tetrafluorinated aryl azide. The NHS ester provides a mechanism for covalent attachment to primary amines, while the aryl azide serves as a latent reactive group that, upon photo-activation, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules.[2]

A significant advantage of this fluorinated phenyl azide is its activation at approximately 300 nm, a longer wavelength compared to traditional phenyl azides that require photoactivation at around 260 nm.[2] This shift in activation wavelength is crucial as it minimizes the potential for photodamage to sensitive biological samples like proteins and nucleic acids, which can be a concern with shorter UV wavelengths.[2]

Core Chemistry and Mechanism of Action

To effectively utilize this compound succinimidyl ester, a thorough understanding of its underlying chemical principles is essential.

The Two-Step Reaction Mechanism

The application of this crosslinker involves a sequential two-step process:

-

Amine Conjugation: The succinimidyl ester group readily reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-modified oligonucleotides) under mild basic conditions (typically pH 7.2-9.0) to form a stable amide bond.[3][4][5] This initial step covalently attaches the photo-reactive moiety to the biomolecule of interest.

-

Photo-Activation and Crosslinking: Upon exposure to UV light (around 300 nm), the aryl azide group is excited and releases nitrogen gas (N2), generating a highly reactive singlet nitrene intermediate.[2] This nitrene can then undergo a variety of insertion reactions with neighboring molecules, including C-H, N-H, and O-H bonds, resulting in a stable covalent crosslink. The short half-life of the nitrene ensures that crosslinking occurs primarily with molecules in close proximity at the moment of photo-activation.

Mechanism of Photo-Activation

Caption: General workflow for a photo-affinity labeling experiment.

This protocol provides a general guideline for labeling a protein with a primary amine. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (dissolved in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

This compound succinimidyl ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Protein Solution:

-

Prepare Crosslinker Stock Solution:

-

Allow the vial of this compound succinimidyl ester to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. [3][6]For example, to make a 10 mM solution, dissolve 3.32 mg in 1 mL of DMSO. Vortex briefly to ensure complete dissolution. [2] * Note: Prepare the stock solution immediately before use as the succinimidyl ester is susceptible to hydrolysis. [6]

-

-

Labeling Reaction:

-

Purification:

-

Storage:

Application 2: Immobilization of Biomolecules on Surfaces

The dual reactivity of this compound succinimidyl ester makes it an excellent tool for immobilizing biomolecules onto surfaces for applications such as biosensors and microarrays. The succinimidyl ester can be used to attach the crosslinker to a surface functionalized with primary amines. Subsequently, a biomolecule of interest can be crosslinked to the surface upon photo-activation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound succinimidyl ester.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [7]* Handling: Avoid contact with skin, eyes, and clothing. [7]Do not breathe dust or vapors. [7]Use in a well-ventilated area or with local exhaust ventilation. [7]* Storage: Keep the container tightly closed in a dry and well-ventilated place. [7]* First Aid: In case of contact, flush the affected area with copious amounts of water. [8]If inhaled, move to fresh air. [7]Seek medical attention if symptoms persist. [7][8]

Conclusion

This compound succinimidyl ester is a powerful and versatile tool for researchers in molecular biology, chemical biology, and drug discovery. Its ability to efficiently label primary amines and subsequently form covalent crosslinks upon photo-activation provides a robust method for capturing molecular interactions and immobilizing biomolecules. By understanding the underlying chemistry and following the detailed protocols outlined in this guide, researchers can effectively harness the potential of this reagent to advance their scientific investigations.

References

-

4-Azido-2,3,5,6-tetrafluorobenzoic Acid N-Succinimidyl ester. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. Retrieved from [Link]

-

Garami, K., Péczka, N., Petri, L., Imre, T., Langó, T., Szabó, Z., Orgován, Z., Szabó, P., Keserü, G. M., & Ábrányi-Balogh, P. (2024). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. Angewandte Chemie International Edition, 63(8), e202408701. Retrieved from [Link]

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Current Opinion in Chemical Biology, 16(1-2), 103–111. Retrieved from [Link]

-

Garami, K., Péczka, N., Petri, L., Imre, T., Langó, T., Szabó, Z., Orgován, Z., Szabó, P., Keserü, G. M., & Ábrányi-Balogh, P. (2024). Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. Angewandte Chemie International Edition, 63(8), e202408701. Retrieved from [Link]

-

Rosen, C. B., P McLaughlin, R., L Reiner, T., & Lewis, J. S. (2023). Site-Specific Photoaffinity Bioconjugation for the Creation of 89Zr-Labeled Radioimmunoconjugates. Bioconjugate Chemistry, 34(4), 695–703. Retrieved from [Link]

-

Hilderbrand, S. A., & Weissleder, R. (2010). Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence. Proteome Science, 8, 47. Retrieved from [Link]

-

Xiao, S. J., Textor, M., & Spencer, N. D. (2005). Surface reactions of 4-aminothiophenol with heterobifunctional crosslinkers bearing both succinimidyl ester and maleimide for biomolecular immobilization. Journal of Colloid and Interface Science, 288(2), 437–446. Retrieved from [Link]

-

Lubenets, V., Z-Z, V., Karpenko, O., & Novikov, V. (2015). Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. Saudi Pharmaceutical Journal, 23(1), 55–61. Retrieved from [Link]

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. genecopoeia.com [genecopoeia.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

A Senior Application Scientist's Guide to Photoaffinity Labeling: From Principle to Proteome

Executive Summary